REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1[CH:12]=[C:11]2[NH:13][S:14]([C:17]3=[CH:18][CH:19]=[CH:20][C:9](=[C:10]23)[CH:8]=1)(=O)=O>CCOCC.O1CCCC1>[NH2:13][C:11]1[CH:12]=[CH:7][CH:8]=[C:9]2[C:10]=1[C:17]([SH:14])=[CH:18][CH:19]=[CH:20]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a gentle reflux
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the yellow mixture was refluxed for another hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
the excess of lithium aluminum hydride was destroyed by dropwise addition of 10 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The ether extracts were washed with water (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC=C2C=CC=C(C12)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |